molecular formula C20H23N5O3S B6512676 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide CAS No. 942728-18-9

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide

Cat. No. B6512676
CAS RN: 942728-18-9
M. Wt: 413.5 g/mol
InChI Key: OGTNZHYTMLYBRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C20H23N5O3S and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.15216079 g/mol and the complexity rating of the compound is 722. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of F2465-0091 is the GABAA α5 receptor . This receptor is a subtype of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. The α5 subtype is mainly localized to limbic areas, which are associated with emotion, memory, and behavior .

Mode of Action

F2465-0091 acts as a negative allosteric modulator (NAM) of GABAA α5 receptors . This means it binds to a site on the receptor that is distinct from the active site, and its binding reduces the receptor’s response to its natural ligand, GABA. This modulation results in a decrease in the inhibitory neurotransmission mediated by these receptors .

Biochemical Pathways

The modulation of GABAA α5 receptors by F2465-0091 affects the GABAergic neurotransmission pathway . This pathway plays a crucial role in maintaining the balance between excitation and inhibition in the brain. By reducing the activity of GABAA α5 receptors, F2465-0091 may alter this balance, potentially leading to changes in neuronal excitability and synaptic plasticity .

Pharmacokinetics

The pharmacokinetics of a drug generally refers to how the drug is absorbed, distributed, metabolized, and excreted (adme) by the body . These properties can significantly impact a drug’s bioavailability, or the extent and rate at which the active moiety of a drug enters systemic circulation, thereby accessing the site of action .

Result of Action

F2465-0091 has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment in preclinical models . The onset and robustness of the antidepressive effect were similar to ketamine, a known rapid-acting antidepressant .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a drug. Factors such as pH can affect a drug’s solubility and stability, while factors like temperature can impact a drug’s storage and shelf-life . .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-cyclopropyl-1-(1,1-dioxothiolan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c26-20(21-9-7-19-22-15-3-1-2-4-16(15)23-19)17-11-18(13-5-6-13)25(24-17)14-8-10-29(27,28)12-14/h1-4,11,13-14H,5-10,12H2,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTNZHYTMLYBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NCCC4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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